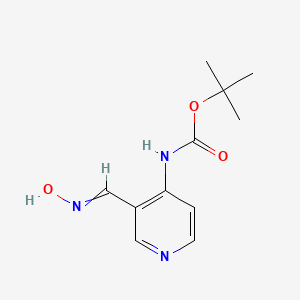![molecular formula C19H13N3O2 B12626111 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione CAS No. 918636-77-8](/img/structure/B12626111.png)
2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is notable for its unique structure, which combines an indene-dione core with a dihydroimidazoquinazoline moiety. This structural combination imparts the compound with distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an indene-dione derivative with a dihydroimidazoquinazoline precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione involves the inhibition of key enzymes such as PI3K and HDAC. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression through HDAC inhibition .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Shares the dihydroimidazoquinazoline core but lacks the indene-dione moiety.
Indene-1,3-dione: Contains the indene-dione core but lacks the dihydroimidazoquinazoline moiety.
PI3K/HDAC Dual Inhibitors: Other compounds designed to inhibit both PI3K and HDAC, such as pictilisib and vorinostat.
Uniqueness
The uniqueness of 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione lies in its dual inhibitory activity against PI3K and HDAC, which makes it a promising candidate for the development of novel anticancer therapies. Its structural combination of an indene-dione core with a dihydroimidazoquinazoline moiety also provides a versatile scaffold for further chemical modifications and optimization .
Properties
CAS No. |
918636-77-8 |
|---|---|
Molecular Formula |
C19H13N3O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H13N3O2/c23-16-11-5-1-2-6-12(11)17(24)15(16)19-21-14-8-4-3-7-13(14)18-20-9-10-22(18)19/h1-8,15H,9-10H2 |
InChI Key |
RKLZXOJFINTWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=N1)C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
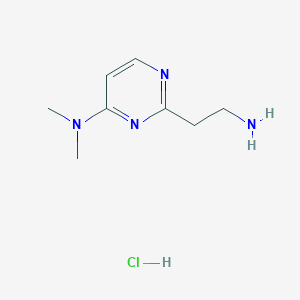
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


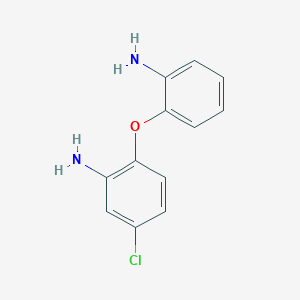
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
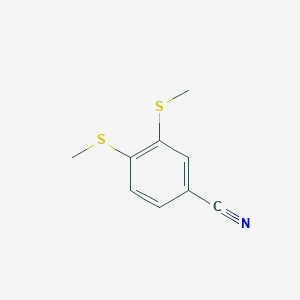
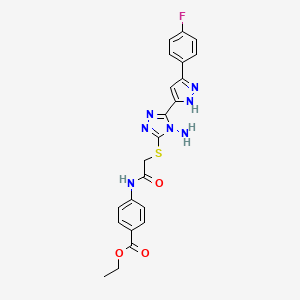
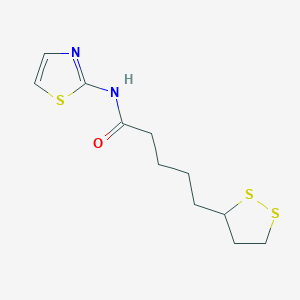
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)

